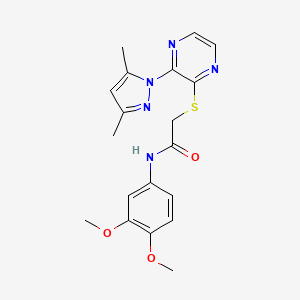

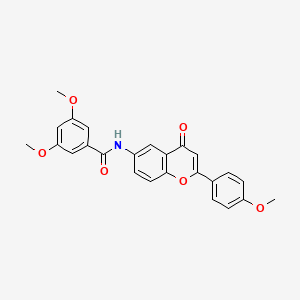

![molecular formula C22H22N2O4S B2378391 ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate CAS No. 871323-68-1](/img/structure/B2378391.png)

ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-dimethylaminobenzoate is employed as a photoinititator in cell encapsulation applications. It is also useful for organic synthesis. Further, it is used in UV-curing coatings and inks for the initiation of photo polymerization of unsaturated prepolymers .

Molecular Structure Analysis

The molecular formula of ethyl 4-dimethylaminobenzoate is C11H15NO2 . The InChI Key is FZUGPQWGEGAKET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 4-dimethylaminobenzoate has a melting point of 63°C to 65°C and a boiling point of 190°C to 191°C (14mmHg). It has a density of 1.06 and is insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study by Tverdokhlebov et al. (2005) explored the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives, demonstrating reactions of thiazolidine derivatives with substituted benzaldehydes, leading to the formation of 5-arylmethylidene derivatives. This process underscores the compound's utility in creating structurally diverse molecules with potential in various applications, including medicinal chemistry and materials science (Tverdokhlebov et al., 2005).

Photonic Applications

Research by Vijayakumar Sadasivan Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, including ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate. These compounds were analyzed for their potential in photonic devices due to their significant nonlinear optical behavior, indicating their promise for applications in optical limiting and other photonic technologies (Nair et al., 2022).

Antimicrobial Activity

A novel series of thiazolidinone derivatives, including the compound , were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The study by Divyesh Patel et al. (2012) highlighted the potential use of these derivatives as antimicrobial agents, showcasing the compound's relevance in the development of new antibiotics or antifungal treatments (Patel et al., 2012).

Chemical Characterization and Properties

A study focused on the synthesis, characterization, and crystallographic studies of derivatives related to this compound, exploring their molecular structures and bonding interactions. Such research provides valuable insights into the compound's physicochemical properties and potential applications in materials science and molecular engineering (Kurian et al., 2013).

Renewable PET Production

J. Pacheco et al. (2015) discussed the use of molecular sieves in the Diels–Alder and dehydrative aromatization reactions involving ethylene and renewable furans for the production of biobased terephthalic acid precursors. This research indicates the compound's role in advancing sustainable materials, particularly in the context of producing renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-[[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-4-28-21(26)17-9-5-16(6-10-17)14-24-20(25)19(29-22(24)27)13-15-7-11-18(12-8-15)23(2)3/h5-13H,4,14H2,1-3H3/b19-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBXEUAUAGLHLB-UYRXBGFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2378311.png)

![tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B2378314.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2378315.png)

![4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378320.png)

![N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2378321.png)

![1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2378323.png)

![1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2378330.png)